molecular formula C11H13NO3 B13842865 1-Cyclopentyl-6-oxopyridine-3-carboxylic acid

1-Cyclopentyl-6-oxopyridine-3-carboxylic acid

Cat. No.: B13842865
M. Wt: 207.23 g/mol
InChI Key: TYXUBSDWTYEPMH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-oxopyridine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO3 This compound is characterized by a pyridine ring substituted with a cyclopentyl group, a keto group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-6-oxopyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable pyridine derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-Cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of a pyridine ring.

    Pyridinecarboxylic acids: A group of compounds with a carboxylic acid group attached to a pyridine ring, including picolinic acid, nicotinic acid, and isonicotinic acid.

Uniqueness: 1-Cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to the presence of both a cyclopentyl group and a keto group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-cyclopentyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-10-6-5-8(11(14)15)7-12(10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)

InChI Key

TYXUBSDWTYEPMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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